An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
An In-depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, a key building block in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and relevant workflow visualizations.
Chemical Identity and Structure
IUPAC Name: tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate[1]
CAS Number: 1104083-23-9[1]
Molecular Formula: C₉H₁₇NO₃[2]
Chemical Structure:
Caption: 2D Structure of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate
Physicochemical Properties
The following tables summarize the key physicochemical properties of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.
Table 1: General Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 187.24 g/mol | [1][2] |
| Boiling Point | 257°C | [2] |
| Appearance | Oil | [3] |
| Storage Temperature | 2-8°C | [2] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 0.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 49.8 Ų | [1] |
| pKa (most basic) | -1.1 | (Predicted) |
Note: Computed values are estimations and should be confirmed by experimental data.
Synthesis Workflow
A common synthetic route to tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate involves the Grignard reaction of methylmagnesium bromide with tert-butyl 3-oxoazetidine-1-carboxylate.[3]
Caption: Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.
Experimental Protocols
Detailed experimental protocols for determining key physicochemical properties are provided below. These are generalized methods applicable to organic compounds of this nature.
Melting Point Determination
A precise melting point is a crucial indicator of purity.
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Apparatus:
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Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)
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Spatula
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Mortar and pestle
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Procedure:
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A small sample of the crystalline solid is finely ground using a mortar and pestle.
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The open end of a capillary tube is pressed into the powdered sample.
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The capillary is tapped gently on a hard surface to pack the sample into the sealed end, to a height of 2-3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus.
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The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
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The heating rate is then reduced to 1-2°C per minute.
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The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range.
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Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
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Apparatus:
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Scintillation vials or small flasks with screw caps
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Orbital shaker or rotator
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Analytical balance
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Centrifuge
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Volumetric flasks and pipettes
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Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
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Procedure:
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An excess amount of the solid compound is added to a known volume of the solvent in a vial.
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The vial is sealed and placed on an orbital shaker at a constant temperature (e.g., 25°C).
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The mixture is agitated until equilibrium is reached (typically 24-72 hours).
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The suspension is then centrifuged to separate the undissolved solid.
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A known volume of the supernatant is carefully removed, diluted, and analyzed by a suitable analytical method to determine the concentration of the dissolved compound.
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pKa Determination (Potentiometric Titration)
This protocol determines the acid dissociation constant.
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Apparatus:
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pH meter with a calibrated electrode
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Autotitrator or a burette
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Stir plate and stir bar
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Beaker
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Procedure:
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A precisely weighed amount of the compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol).
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The solution is placed in a beaker with a stir bar and the pH electrode is immersed.
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
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The pH of the solution is recorded after each addition of the titrant.
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A titration curve (pH vs. volume of titrant) is generated.
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The pKa is determined from the half-equivalence point of the titration curve.
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LogP Determination (Shake-Flask Method)
LogP, the partition coefficient, is a measure of a compound's lipophilicity.
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Apparatus:
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Separatory funnel or vials
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n-Octanol (pre-saturated with water)
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Water (pre-saturated with n-octanol)
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Shaker
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Centrifuge
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Analytical instrument for quantification (e.g., HPLC-UV)
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Procedure:
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A known amount of the compound is dissolved in either water or n-octanol.
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The solution is added to a separatory funnel containing the other immiscible solvent.
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The mixture is shaken vigorously for a set period to allow for partitioning between the two phases.
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The mixture is then allowed to stand until the two phases have completely separated.
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The concentration of the compound in each phase is determined using a suitable analytical method.
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The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
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Safety Information
It is crucial to handle this compound with appropriate safety precautions.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statement |
|
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
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Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.
Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.
